Danthron
Overview
Description
Dantron, also known as chrysazin or 1,8-dihydroxyanthraquinone, is an orange-colored organic compound. It belongs to the class of anthraquinones, which are characterized by the presence of an anthracene-9,10-quinone structure. Dantron is primarily used as a stimulant laxative in some countries, although its use is restricted in others due to its potential carcinogenic properties .
Mechanism of Action
Target of Action
Danthron, also known as 1,8-dihydroxyanthraquinone, is an orange-colored organic substance
Mode of Action
It is known to have been used to relieve acute and chronic inflammation of the oral cavity and oropharynx .
Biochemical Pathways
It is known that this compound has been used in some countries as a stimulant laxative .
Result of Action
It has been used to relieve acute and chronic inflammation of the oral cavity and oropharynx .
Biochemical Analysis
Biochemical Properties
Danthrone is known for its role in the Anthrone test, a group test for carbohydrates that provides a rapid and convenient method for quantification of carbohydrates that are either free or bound to any lipids or proteins . The concentrated acid in the Anthrone reagent first hydrolyses the carbohydrate into component monosaccharides. The concentrated acid then catalyzes the dehydration of the monosaccharides to form furfural (from pentoses) or hydroxyl furfural (from hexoses). The furfural or hydroxyl furfural formed condenses with two molecules of naphthol from the Anthrone reagent to form a blue-green complex .
Cellular Effects
Its analogue, Dithranol, has been shown to induce a substantial down-regulation of 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE] receptors in a human epidermal cell line
Molecular Mechanism
In the Anthrone test, it is involved in the formation of a blue-green complex with furfural or hydroxyl furfural . This suggests that Danthrone may interact with these molecules through binding interactions.
Temporal Effects in Laboratory Settings
Danthrone is stable under normal temperatures and pressures
Metabolic Pathways
In the Anthrone test, it is involved in the hydrolysis and dehydration of carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dantron can be synthesized through several methods. One common synthetic route involves the oxidation of anthracene with potassium dichromate in sulfuric acid, followed by hydrolysis to yield 1,8-dihydroxyanthraquinone. Another method involves the direct hydroxylation of anthraquinone using hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
In industrial settings, dantron is typically produced through the oxidation of anthracene or anthraquinone derivatives. The reaction conditions often involve the use of strong oxidizing agents such as potassium dichromate or hydrogen peroxide, and the process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dantron undergoes various types of chemical reactions, including:
Oxidation: Dantron can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Dantron can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate in sulfuric acid or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives.
Scientific Research Applications
Dantron has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various anthraquinone derivatives.
Biology: Studied for its effects on cellular processes and its potential as an anticancer agent.
Medicine: Used as a stimulant laxative in palliative care to counteract the constipating effects of opioids.
Industry: Employed in the synthesis of dyes and as an antioxidant in synthetic lubricants .
Comparison with Similar Compounds
Dantron is structurally similar to other anthraquinones such as:
Anthraquinone: The parent compound from which dantron is derived.
Rhein: Another hydroxyanthraquinone with similar laxative properties.
Emodin: A naturally occurring anthraquinone with laxative and anticancer properties.
Uniqueness
Dantron’s uniqueness lies in its dual hydroxyl groups at positions 1 and 8 on the anthraquinone structure, which confer specific chemical reactivity and biological activity. Its potential as an anticancer agent through the inhibition of heme oxygenase-1 interaction is a distinguishing feature compared to other anthraquinones .
Properties
IUPAC Name |
1,8-dihydroxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPFLULOKWLNNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
Record name | DANTHRON | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020328 | |
Record name | Danthron | |
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Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Danthron is an orange crystalline powder. Almost odorless and tasteless. (NTP, 1992), Solid | |
Record name | DANTHRON | |
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Record name | Dantron | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
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Record name | 1,8-Dihydroxyanthraquinone | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Insoluble in water; slightly soluble in ethanol, diethyl ether; soluble in acetone, acetic acid, alkali, Almost insoluble in water (6.5X10-6 mols/L at 25 °C), in alcohol (1:2000). Moderately soluble in ether (1:500), in chloroform; soluble in 10 parts hot glacial acetic acid. Very slightly soluble in aqueous solutions of alkali hydroxides: about 0.8 g dissolves in 100 ml 0.5N NaOH. | |
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Vapor Density |
8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (Air = 1) | |
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Record name | 1,8-Dihydroxyanthraquinone | |
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Mechanism of Action |
The mechanism of metal-mediated DNA damage by carcinogenic danthron (1,8-dihydroxyanthraquinone) and anthraquinone was investigated by the DNA sequencing technique using 32P-labeled human DNA fragments obtained from the human c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Danthron caused DNA damage particularly at guanines in the 5'-GG-3', 5'-GGGG-3', 5'-GGGGG-3' sequences (damaged bases are underlined) in the presence of Cu(II), cytochrome P450 reductase and the NADPH-generating system. The DNA damage was inhibited by catalase and bathocuproine, suggesting the involvement of H2O2 and Cu(I). The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine increased with increasing concentration of danthron. On the other hand, carcinogenic anthraquinone induced less oxidative DNA damage than danthron. Electron spin resonance study showed that the semiquinone radical could be produced by P450 reductase plus NADPH-mediated reduction of danthron, while little signal was observed with anthraquinone. These results suggest that danthron is much more likely to be reduced by P450 reductase and generate reactive oxygen species through the redox cycle, leading to more extensive Cu(II)-mediated DNA damage than anthraquinone. In the case of anthraquinone, its hydroxylated metabolites with similar reactivity to danthron may participate in DNA damage in vivo. /It was concluded/ that oxidative DNA damage by danthron and anthraquinone seems to be relevant for the expression of their carcinogenicity., ... All three tested anthraquinones, emodin, aloe-emodin, and danthron, showed capabilities to inhibit the non-covalent binding of bisbenzimide Hoechst 33342 to isolated DNA and in mouse lymphoma L5178Y cells comparable to the topoisomerase II inhibitor and intercalator m-amsacrine. In a cell-free decatenation assay, emodin exerted a stronger, danthron a similar and aloe-emodin a weaker inhibition of topoisomerase II activity than m-amsacrine. Analysis of the chromosomal extent of DNA damage induced by these anthraquinones was performed in mouse lymphoma L5178Y cells. Anthraquinone-induced mutant cell clones showed similar chromosomal lesions when compared to the topoisomerase II inhibitors etoposide and m-amsacrine, but were different from mutants induced by the DNA alkylator ethyl methanesulfonate. These data support the idea that inhibition of the catalytic activity of topoisomerase II contributes to anthraquinone-induced genotoxicity and mutagenicity. | |
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Color/Form |
Red or red-yellow needles or leaves (from alcohol), Orange needles from alcohol, Orange powder or reddish-brown needles | |
CAS No. |
117-10-2 | |
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Melting Point |
379 °F (NTP, 1992), 193 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the relationship between danthrone and anthralin?
A1: Danthrone, also known as chrysazin, is a major metabolite of anthralin (1,8-dihydroxyanthrone) [, ]. Anthralin is oxidized to danthrone in the skin following topical application []. Conversely, when danthrone is ingested orally, it is reduced back to anthralin in the large bowel [].
Q2: Does danthrone share the same biological activities as anthralin?
A2: While both are anthraquinone derivatives, danthrone does not exhibit the same biological activity as anthralin. Several studies demonstrate that danthrone, unlike anthralin, does not inhibit leukotriene production [, ], nor does it affect human monocyte functions like superoxide-anion generation and enzyme degranulation []. These findings suggest that danthrone is largely inactive compared to anthralin in these specific biological contexts.
Q3: What is the antifungal activity of danthrone?
A3: Danthrone has shown promising antifungal activity against several plant pathogenic fungi, including Botrytis cinerea, Erysiphe graminis, Phytophthora infestans, and Pyricularia grisea []. This suggests potential applications in agriculture for crop protection.
Q4: Does danthrone possess antioxidant properties?
A4: Although structurally similar to other antioxidant polyphenols, danthrone exhibited minimal antioxidant activity in studies assessing lipid peroxidation and protein oxidation [, ]. This suggests that the presence of specific structural features, such as catechol groups, plays a crucial role in determining the antioxidant potency of polyphenols.
Q5: What research tools and resources are available for studying danthrone?
A7: Various analytical techniques, including cyclic voltammetry for studying redox properties [], chromatographic methods for isolation and identification [], and bacterial assays for assessing mutagenicity [], have been employed to investigate the properties of danthrone. Further research utilizing these and other advanced techniques can contribute to a deeper understanding of this compound.
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